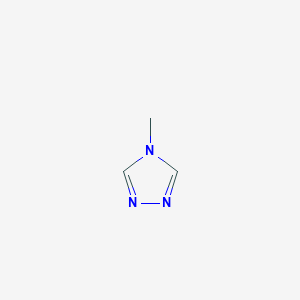

4-Methyl-4H-1,2,4-triazole

描述

4-Methyl-4H-1,2,4-triazole is a heterocyclic compound featuring a five-membered triazole ring with a methyl group at the 4-position. Its structure confers stability and versatility, making it a key scaffold in medicinal chemistry, materials science, and industrial applications. The methyl substituent enhances steric and electronic properties, influencing reactivity, metabolic stability, and intermolecular interactions. This compound has been utilized in the synthesis of enzyme inhibitors, antifungal agents, and corrosion inhibitors, as evidenced by its role in 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibition and antifungal drug development .

属性

IUPAC Name |

4-methyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c1-6-2-4-5-3-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILPCSMEKCBYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147258 | |

| Record name | 4H-1,2,4-Triazole, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10570-40-8 | |

| Record name | 4H-1,2,4-Triazole, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010570408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1,2,4-Triazole, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-4H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a highly efficient method for synthesizing 4-methyl-4H-1,2,4-triazole derivatives. A study demonstrated the synthesis of 4-((5-decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine under microwave conditions . Key parameters included:

-

Power : 600 W

-

Reaction Time : 30 minutes

-

Yield : 97%

This method leverages rapid, uniform heating to accelerate cyclization and reduce side reactions. Comparative trials at lower power (500 W) or shorter durations (5–15 minutes) resulted in incomplete reactions, underscoring the necessity of optimized conditions . The use of gas chromatography-mass spectrometry (GC-MS) confirmed product purity, highlighting its suitability for industrial-scale production .

Hydrazine-Carboxylic Acid Condensation

A patented process for synthesizing 4-amino-1,2,4-triazole derivatives involves reacting hydrazine with carboxylic acids in the presence of an acidic ion exchange resin . For example:

-

Reactants : Acetic acid (R = CH₃) and 85% hydrazine hydrate

-

Catalyst : Amberlyst 15 resin

-

Temperature : 180°C

-

Reaction Time : 6 hours

This method avoids volatile solvents like ethyl formate, which are hazardous and difficult to handle . The resin facilitates proton transfer, enabling cyclization at milder temperatures (150°–180°C) compared to traditional methods requiring 200°C . The resulting 3,5-dimethyl-4-amino-1,2,4-triazole exhibited high purity (99.2%) and crystallinity, validated by melting point analysis (201°–203°C) .

Comparative Analysis of Methodologies

Key Observations :

-

Microwave synthesis offers superior yields and shorter reaction times but requires specialized equipment .

-

The hydrazine-carboxylic acid method balances yield and purity, though prolonged heating may limit energy efficiency .

-

Thiosemicarbazide cyclization is versatile but necessitates further optimization for methyl-specific derivatives .

Industrial Production Considerations

For large-scale manufacturing, microwave-assisted methods are preferred due to their rapid kinetics and high throughput . However, the hydrazine-carboxylic acid route remains relevant for producing amino-substituted variants, which are valuable intermediates in drug synthesis . Challenges include:

化学反应分析

Reaction Mechanisms

The mechanisms involved in the reactions of 4-methyl-4H-1,2,4-triazole can be categorized as follows:

-

Nucleophilic Substitution : The triazole ring can undergo nucleophilic substitution at positions that are electron-deficient due to adjacent electronegative nitrogen atoms. This characteristic allows for reactions with various electrophiles such as alkyl halides and acyl chlorides .

-

Thermal Rearrangement : Under elevated temperatures (e.g., thermolysis at 330 °C), 4-methyl-3,5-diaryl-4H-1,2,4-triazoles can rearrange to form different regioisomers. This process is influenced by the electronic nature of substituents on the phenyl rings .

Key Reaction Examples

Here are notable examples of chemical reactions involving this compound:

Biological Activities

The biological significance of this compound derivatives has been extensively studied. These compounds exhibit various pharmacological activities including antifungal and antibacterial properties. For instance:

科学研究应用

Medicinal Chemistry

The 1,2,4-triazole core is pivotal in drug discovery, with numerous derivatives demonstrating a wide range of biological activities. 4-Methyl-4H-1,2,4-triazole specifically has been investigated for its potential as:

- Antimicrobial Agents : Research indicates that triazole derivatives exhibit substantial antibacterial and antifungal properties. For example, a study synthesized novel alkyl thio- and mercapto-1,2,4-triazole compounds derived from nalidixic acid. These compounds showed significant antibacterial activity against various Gram-positive and Gram-negative bacteria, including E. coli and Candida albicans, with some exhibiting MIC values comparable to established antibiotics .

- Antioxidant Activity : The antioxidant capabilities of triazole derivatives have been assessed using DPPH and ABTS assays. Notably, certain compounds demonstrated IC50 values indicating potent antioxidant activity .

- Anticancer Properties : Triazoles have also been explored for their anticancer potential. A study highlighted the synthesis of triazole hybrids that target aromatase enzymes, showing promise as antiproliferative agents .

Agrochemicals

In the realm of agrochemicals, triazoles are utilized as fungicides due to their ability to inhibit fungal growth. The structural versatility of this compound allows for the development of new fungicidal agents that can effectively combat plant pathogens while minimizing environmental impact.

Material Sciences

The compound's unique properties have led to its exploration in material sciences:

- Nonlinear Optical (NLO) Properties : Recent studies have synthesized novel derivatives of this compound to investigate their NLO properties using density functional theory (DFT). These materials are being considered for applications in optoelectronics due to their favorable electronic properties .

Corrosion Inhibition

Another significant application of this compound is as a corrosion inhibitor:

- Corrosion Studies : Research has shown that this compound can effectively inhibit corrosion in mild steel when exposed to acidic environments (e.g., sulfuric acid). This application is crucial for protecting metal surfaces in various industrial settings .

Data Table: Summary of Applications

作用机制

The mechanism of action of 4-Methyl-4H-1,2,4-triazole involves its interaction with various molecular targets and pathways. The nitrogen atoms in the triazole ring can form hydrogen bonds and coordinate with metal ions, allowing the compound to bind to enzymes and receptors . This binding can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects .

相似化合物的比较

Key Observations :

- Synthetic Efficiency : The adamantane-derived triazole (92% yield) demonstrates higher synthetic efficiency compared to the ethoxy-nitrophenyl derivative (73%), likely due to optimized reaction conditions .

- Substituent Effects : The methyl group at the 4-position enhances metabolic stability by reducing oxidative degradation, as seen in 3-(3-ethoxy-4-nitrophenyl)-4-methyl-4H-1,2,4-triazole . In contrast, bulkier substituents like adamantyl or 4-chlorobenzyl improve binding affinity in enzyme inhibition .

Functional and Application-Based Comparisons

Key Observations :

- Enzyme Inhibition: The adamantane-triazole derivative exhibits binding interactions comparable to known 11β-HSD1 inhibitors, with the methyl group contributing to hydrophobic interactions in the active site .

- Antifungal Activity : Methyl-containing triazole-thioethers (e.g., compound 6c) outperform commercial fungicides, likely due to enhanced lipophilicity from the methyl group .

- Corrosion Inhibition : Methyl substituents are less effective than bulkier groups (e.g., butyl in ABMT) in adsorption on metal surfaces, highlighting the role of substituent size in industrial applications .

Physicochemical and Spectroscopic Comparisons

Table 3: Spectroscopic and Computational Data

Key Observations :

- Structural Stability : The adamantane-triazole derivative shows a well-defined crystal structure with a C-S bond length of 1.81 Å, stabilized by Hirshfeld surface interactions .

- Electrophilicity : Methyl groups reduce electrophilicity at the triazole ring compared to thiol or thioether derivatives, impacting reactivity in substitution reactions .

生物活性

4-Methyl-4H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the various biological activities associated with this compound, including antibacterial, antifungal, anticancer, and antiviral properties. The findings are supported by data tables and relevant case studies.

Overview of 1,2,4-Triazoles

1,2,4-Triazoles are nitrogen-containing heterocycles that have been extensively studied for their pharmacological potential. The structural features of these compounds allow for a wide range of biological interactions, making them valuable in drug discovery and development. The presence of nitrogen atoms in the ring enhances their reactivity and interaction with biological targets.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial efficacy of this compound derivatives against various bacterial strains.

Key Findings:

- Mechanism of Action : The antibacterial activity is primarily attributed to the inhibition of DNA gyrase and other critical bacterial enzymes. The binding affinity to these targets is influenced by substituents on the triazole ring.

- Minimum Inhibitory Concentration (MIC) : Various derivatives exhibit MIC values ranging from 0.125 to 64 µg/mL against Gram-positive and Gram-negative bacteria .

| Compound | Target Bacteria | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-Cyclopropyl-6-fluoro... | S. aureus | 0.25 | |

| 4-(substituted phenyl)-... | E. coli | 31.3 - 500 | |

| This compound | P. aeruginosa | 16.5 |

Antifungal Activity

The antifungal properties of this compound have also been documented:

- Activity Against Fungi : Compounds containing the triazole moiety have shown effectiveness against Candida albicans and other fungal pathogens with varying degrees of potency .

| Compound | Target Fungus | MIC (µg/mL) | Reference |

|---|---|---|---|

| Methylenebis-4H-1,2,4-triazole | C. albicans | 250 | |

| Various Triazole Derivatives | Saccharomyces cerevisiae | 62.5 - 250 |

Anticancer Activity

Research has indicated that certain derivatives of this compound possess anticancer properties:

Case Study:

A study conducted by Maghraby et al. synthesized novel triazole derivatives that exhibited significant antiproliferative activity against breast cancer cell lines .

Antiviral Activity

Emerging studies suggest that some triazole derivatives may also exhibit antiviral properties:

常见问题

Q. What are the standard synthetic methodologies for preparing 4-Methyl-4H-1,2,4-triazole derivatives?

- Methodological Answer : A common approach involves cyclization reactions using hydrazides or thiosemicarbazides. For example, ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate can be converted to 4-amino-5-(5-(4-methoxyphenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol via stepwise reactions with hydrazine hydrate and subsequent cyclization in the presence of phosphorus oxychloride . Another method involves refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO to yield 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole, followed by Schiff base formation with substituted benzaldehydes .

Q. Which analytical techniques are critical for confirming the structure of this compound derivatives?

- Methodological Answer : Structural confirmation relies on a combination of:

Q. How do researchers evaluate the pharmacological potential of this compound derivatives?

- Methodological Answer : Initial screening involves molecular docking to predict interactions with biological targets (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) . Follow-up assays include:

- In vitro antimicrobial testing (e.g., agar diffusion for antifungal activity).

- Cytotoxicity studies to assess selectivity indices .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yields of this compound derivatives?

- Methodological Answer : Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency .

- Reaction time : Extended reflux durations (e.g., 18 hours) improve conversion rates .

- Catalysts : Acetic acid accelerates Schiff base formation in ethanol .

- Temperature control : Lower temperatures reduce side reactions during crystallization .

Q. What strategies resolve contradictions in crystallographic data for this compound polymorphs?

- Methodological Answer : Use SHELXL for high-resolution refinement, incorporating:

Q. How can computational models validate the biological activity of this compound derivatives?

- Methodological Answer : Combine docking simulations (AutoDock Vina) with molecular dynamics (MD) to assess binding stability. For example:

- Dock derivatives against 14-α-demethylase to predict antifungal activity .

- Compare computed binding energies (ΔG) with experimental IC₅₀ values to refine force fields .

Q. What approaches address discrepancies in pharmacological data across studies?

- Methodological Answer :

- Dose-response standardization : Use fixed concentrations (e.g., 0.1–100 μM) for IC₅₀ comparisons .

- Multi-parametric assays : Combine MIC (minimum inhibitory concentration) with cytotoxicity assays to calculate selectivity indices .

- Meta-analysis : Pool data from independent studies to identify trends (e.g., substituent effects on activity) .

Key Research Findings

- Synthetic Innovations : Salts of 2-((5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids exhibit enhanced bioavailability, with yields >65% under optimized conditions .

- Pharmacological Insights : Derivatives with 3-fluorophenyl or 5-bromofuran-2-yl substituents show potent antifungal activity (MIC < 1 μg/mL) against Candida albicans .

- Structural Trends : Pyrazole-triazole hybrids (e.g., 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles) demonstrate dual antibacterial and anti-inflammatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。